molecular formula C11H7NO5 B5617134 3-hydroxy-7-nitro-2-naphthoic acid CAS No. 5310-67-8

3-hydroxy-7-nitro-2-naphthoic acid

Cat. No. B5617134
CAS RN: 5310-67-8
M. Wt: 233.18 g/mol
InChI Key: SQLINTILAKQRPD-UHFFFAOYSA-N
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Description

3-Hydroxy-7-nitro-2-naphthoic acid is a chemical compound with significant interest in organic chemistry due to its unique structure and properties. It is a derivative of naphthoquinone, a compound known for its varied applications in chemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds, such as 2-hydroxy-3-nitro-1,4-naphthoquinones, involves an improved method utilizing nitronium tetrafluoroborate, yielding high yields. Subsequent conversion and substitution reactions lead to the formation of nitrobiquinones with complete regiocontrol (Yu, Malinakova, & Stagliano, 2006).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-7-nitro-2-naphthoic acid involves a naphthoquinone core with specific functional groups, such as hydroxy and nitro groups, which significantly influence its chemical behavior. The analysis of weak interactions in similar compounds shows the involvement of hydrogen bonds and aromatic stacking interactions, directing the packing modes in molecular crystals (Pang et al., 2015).

Chemical Reactions and Properties

3-Hydroxy-7-nitro-2-naphthoic acid's reactivity is influenced by its functional groups. For instance, the nitro group could undergo reduction to form amines, while the hydroxy group might participate in esterification reactions. The compound's reactivity in forming chelates, such as with aluminium, has been observed in aqueous solutions, showing the formation of stable complexes (Lajunen et al., 1980).

Safety and Hazards

3-Hydroxy-2-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage .

Future Directions

While there is limited information on the specific compound “3-hydroxy-7-nitro-2-naphthoic acid”, research on similar compounds like 3-hydroxy-2-naphthoic acid continues to be relevant, particularly in the development of chemosensors and the extraction of heavy metals .

properties

IUPAC Name

3-hydroxy-7-nitronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-10-5-6-1-2-8(12(16)17)3-7(6)4-9(10)11(14)15/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLINTILAKQRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40967628
Record name 3-Hydroxy-7-nitronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-nitronaphthalene-2-carboxylic acid

CAS RN

5310-67-8
Record name 3-Hydroxy-7-nitronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40967628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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